

Predictive Modeling of Octyl Butyrate's Biological Activity: A Comparative Guide

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Compound of Interest

Compound Name: Octyl butyrate

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This guide provides a comparative overview of quantitative structure-activity relationship (QSAR) models applicable to aliphatic esters, a chemical class that includes **octyl butyrate**. Due to the limited availability of specific QSAR models for **octyl butyrate**, this document focuses on established models for structurally similar compounds and presents available experimental data for **octyl butyrate** to offer a comprehensive perspective on its predicted and observed biological activities.

Predictive Models for Aliphatic Ester Toxicity

QSAR models are computational tools that predict the biological activity of chemicals based on their molecular structure. For aliphatic esters, a significant body of research has focused on predicting their aquatic toxicity, often using the ciliated protozoan *Tetrahymena pyriformis* as a model organism. The endpoint for this toxicity is typically the 50% inhibitory growth concentration (IGC50).

Several QSAR models have been developed to predict the aquatic toxicity of aliphatic esters. These models primarily utilize molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties.

Table 1: Comparison of QSAR Models for Aquatic Toxicity of Aliphatic Esters

| Model Reference | Molecular Descriptors Used | Organism | Endpoint | Key Findings |
|---------------------------------------|--|------------------------|--------------|---|
| Unspecified Study on Aliphatic Esters | Molecular Compressibility Descriptors (C1D, C2D, C3D) | Tetrahymena pyriformis | log(1/IGC50) | Molecular compressibility descriptors, which relate to the van der Waals volume and surface area, can effectively model the toxicity of aliphatic esters. |
| Unspecified Study on Aliphatic Esters | Weighted Holistic Invariant Molecular (WHIM) Descriptors | Tetrahymena pyriformis | log(1/IGC50) | WHIM descriptors, which capture 3D information about the molecule, show a strong correlation with the aquatic toxicity of aliphatic esters. |

It is important to note that while these models have been validated for a range of aliphatic esters, their predictive accuracy for **octyl butyrate** specifically has not been reported. However, they represent the current state-of-the-art in predicting the aquatic toxicity of this chemical class.

Experimental Data for Octyl Butyrate

Experimental studies provide essential data for understanding the biological effects of a compound and for validating predictive models. For **octyl butyrate**, the available toxicological data primarily focuses on acute toxicity in mammalian models.

Table 2: Acute Toxicity Data for **Octyl Butyrate**

| Test | Species | Route of Administration | Value | Reference |
|------|---------|-------------------------|--------------|-----------|
| LD50 | Rat | Oral | > 5000 mg/kg | [1] |
| LD50 | Rabbit | Dermal | > 5000 mg/kg | [1] |

The LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population. The high LD50 values for **octyl butyrate** in both oral and dermal exposure routes in rats and rabbits suggest low acute toxicity in these mammalian models.[1]

Experimental Protocols

To ensure the reproducibility and reliability of experimental data, detailed protocols are crucial. The following section outlines the methodology for a key experiment cited in the context of QSAR models for aliphatic esters.

Tetrahymena pyriformis Growth Inhibition Assay

This assay is a common method for determining the aquatic toxicity of chemicals. The protocol is based on the inhibition of population growth of the ciliate protozoan *Tetrahymena pyriformis*.

Objective: To determine the 50% inhibitory growth concentration (IGC50) of a test substance.

Materials:

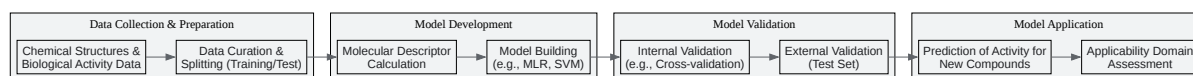
- *Tetrahymena pyriformis* culture
- Proteose peptone medium
- Test substance (e.g., **octyl butyrate**)
- Sterile culture tubes or flasks
- Spectrophotometer

Procedure:

- **Culture Preparation:** *Tetrahymena pyriformis* is cultured in a sterile proteose peptone medium to a logarithmic growth phase.
- **Test Concentrations:** A series of dilutions of the test substance are prepared in the culture medium. A control group with no test substance is also included.
- **Inoculation:** A known number of *Tetrahymena pyriformis* cells are added to each culture tube or flask containing the different concentrations of the test substance and the control.
- **Incubation:** The cultures are incubated under controlled conditions (e.g., temperature, light) for a specific period, typically 48 to 72 hours.
- **Growth Measurement:** The growth of the *Tetrahymena pyriformis* population in each container is measured. This is often done by determining the optical density of the culture using a spectrophotometer, which correlates with cell density.
- **Data Analysis:** The percentage of growth inhibition for each concentration of the test substance is calculated relative to the control. The IGC50 value is then determined by plotting the percentage of inhibition against the concentration of the test substance and fitting the data to a dose-response curve.

Logical Relationships and Workflows

The development and application of QSAR models follow a structured workflow, from data collection to model validation and prediction.



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Caption: A generalized workflow for the development and application of QSAR models.

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References

- 1. [vigon.com](https://www.vigon.com) [[vigon.com](https://www.vigon.com)]
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